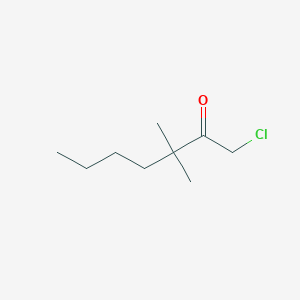
1-Chloro-3,3-dimethylheptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,3-dimethylheptan-2-one is an organic compound with the molecular formula C9H17ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the first carbon and a ketone group on the second carbon of a heptane chain
Métodos De Preparación
The synthesis of 1-Chloro-3,3-dimethylheptan-2-one can be achieved through several methods:
Synthetic Routes: One common method involves the chlorination of 3,3-dimethylheptan-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, at low temperatures to prevent side reactions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters.
Análisis De Reacciones Químicas
1-Chloro-3,3-dimethylheptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (OR-). These reactions typically occur under basic conditions and result in the formation of corresponding alcohols, amines, or ethers.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions yields 3,3-dimethylheptan-2-ol, while reduction with sodium borohydride produces 1-chloro-3,3-dimethylheptan-2-ol.
Aplicaciones Científicas De Investigación
1-Chloro-3,3-dimethylheptan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving halogenated substrates.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-Chloro-3,3-dimethylheptan-2-one exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This is particularly relevant in biological systems where halogenated compounds can act as enzyme inhibitors.
Pathways Involved: The pathways affected by this compound depend on its specific interactions with molecular targets. For example, it may interfere with metabolic pathways involving ketones or chlorinated compounds.
Comparación Con Compuestos Similares
1-Chloro-3,3-dimethylheptan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-chloro-3,3-dimethylbutan-2-one and 1-chloro-3,3-dimethylpentan-2-one share structural similarities but differ in the length of their carbon chains.
Uniqueness: The specific positioning of the chlorine atom and the ketone group in this compound gives it distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain chemical reactions and applications.
Propiedades
Número CAS |
63611-26-7 |
|---|---|
Fórmula molecular |
C9H17ClO |
Peso molecular |
176.68 g/mol |
Nombre IUPAC |
1-chloro-3,3-dimethylheptan-2-one |
InChI |
InChI=1S/C9H17ClO/c1-4-5-6-9(2,3)8(11)7-10/h4-7H2,1-3H3 |
Clave InChI |
MBAAZSBVJHIYFR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)

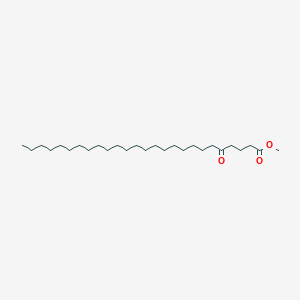
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)

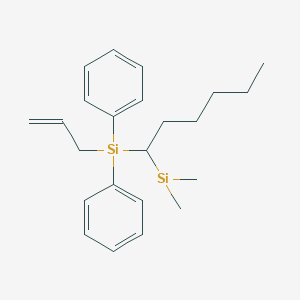
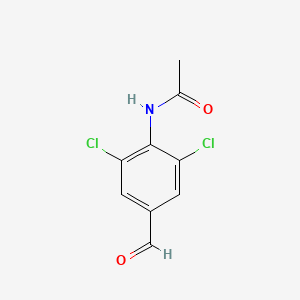


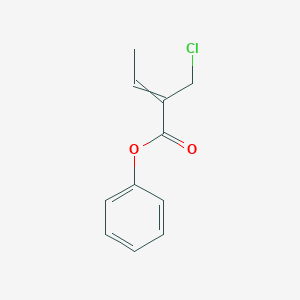

![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)

